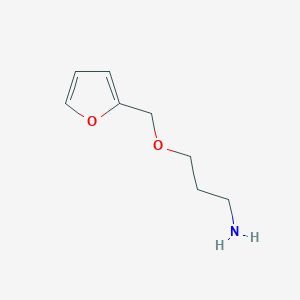
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, features a hydroxymethyl group and a carbaldehyde group attached to a dihydrobenzofuran ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid with furan, followed by treatment with n-butyllithium in tetrahydrofuran (THF) to obtain a carbonyl compound. This intermediate is then reacted with hydroxylamine hydrochloride to form an oxime, which undergoes cyclization using methanesulfonyl chloride (MsCl) to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(Carboxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde.
Reduction: 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of benzofuran-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups allow it to participate in a range of biochemical reactions. For instance, it can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The benzofuran ring structure also allows it to interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with similar reactivity but different applications, primarily in the production of biofuels and bioplastics.
2,5-Furandicarboxylic Acid (FDCA): Another furan derivative used in the production of renewable polymers.
Uniqueness
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific functional groups and the benzofuran ring structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2 |
InChI Key |
PNIBONLGOQBMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-[(propylamino)methyl]phenol](/img/structure/B13246295.png)

![2-Acetyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13246302.png)
![N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13246306.png)



![2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B13246317.png)

amine](/img/structure/B13246340.png)
amine](/img/structure/B13246351.png)


